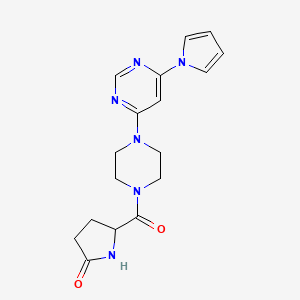

5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

5-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c24-16-4-3-13(20-16)17(25)23-9-7-22(8-10-23)15-11-14(18-12-19-15)21-5-1-2-6-21/h1-2,5-6,11-13H,3-4,7-10H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHNBJXJUOVNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the pyrrole group. The piperazine ring is then incorporated, and finally, the pyrrolidin-2-one moiety is added. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to ensure efficient and sustainable production.

Chemical Reactions Analysis

Reactivity of the Pyrrolidin-2-one Core

The pyrrolidin-2-one ring is susceptible to nucleophilic and electrophilic reactions due to its lactam structure. Key reactions include:

-

Hydrolysis :

Under acidic or basic conditions, the lactam ring may undergo hydrolysis to form a linear carboxylic acid derivative. For example, treatment with NaOH (10% w/v) at reflux can cleave the amide bond, yielding 5-(piperazine-1-carbonyl)pyrrolidine-2-carboxylic acid . -

Reduction :

The carbonyl group can be reduced to a hydroxyl or methylene group. Borane-dimethyl sulfide (BH₃·SMe₂) or LiAlH₄ may reduce the lactam to pyrrolidine derivatives . -

Functionalization at the 5-Position :

The methylene group adjacent to the carbonyl can participate in alkylation or Michael addition reactions. For instance, reaction with methyl acrylate under basic conditions forms a substituted derivative .

Piperazine-Carbonyl Linkage Reactivity

The piperazine moiety connected via an amide bond enables the following transformations:

-

Amide Hydrolysis :

Acidic (HCl, 6M) or enzymatic hydrolysis can break the amide bond, releasing pyrrolidin-2-one and a pyrimidine-piperazine fragment . -

Piperazine Alkylation/Acylation :

The secondary amines in piperazine can undergo alkylation (e.g., with ethyl bromoacetate) or acylation (e.g., with acetyl chloride) to introduce functional groups, altering solubility or bioactivity .

Pyrimidine Ring Modifications

The pyrimidine ring’s electron-deficient nature allows for nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

-

Nucleophilic Substitution :

Chlorine or other leaving groups (if present) at the 4-position of pyrimidine can be replaced by amines or thiols. For example, reaction with morpholine in DMF at 80°C yields substituted derivatives . -

Suzuki Coupling :

The 6-position’s pyrrole group could facilitate palladium-catalyzed coupling with aryl boronic acids to introduce aryl/heteroaryl groups .

Pyrrole Substituent Reactivity

The electron-rich pyrrole ring undergoes electrophilic substitution:

-

Nitration/Sulfonation :

Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) occurs at the α-positions of pyrrole, though steric hindrance from adjacent substituents may limit reactivity . -

Oxidation :

Oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can dehydrogenate pyrrole to form conjugated systems .

Key Reaction Pathways and Conditions

Mechanistic Insights

-

Amide Bond Stability : The piperazine-carbonyl linkage resists hydrolysis under physiological pH, making it suitable for drug design .

-

Stereoelectronic Effects : The pyrimidine ring directs electrophiles to the pyrrole’s α-positions due to conjugation .

-

Catalytic Selectivity : Transition metal catalysts (e.g., Pd(PPh₃)₄) enable regioselective modifications on the pyrimidine ring .

Scientific Research Applications

Chemistry

In chemistry, 5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the mechanisms of enzyme action and receptor binding.

Medicine

Medicinally, this compound has potential as a drug candidate. Its ability to interact with specific biological targets could lead to the development of new therapies for various diseases.

Industry

In industry, this compound can be used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility makes it a valuable asset in industrial chemistry.

Mechanism of Action

The mechanism of action of 5-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Similarities and Variations

The compound’s core structure—combining a pyrrolidinone, piperazine, and pyrimidine—is shared with several derivatives. Key structural variations among analogs include:

- Substituents on the pyrimidine ring : Pyrrole (target compound) vs. pyrazole, methyl, or sulfonyl groups.

- Piperazine modifications : Carbonyl linkages (common) vs. sulfonyl or alkyl substitutions.

- Pyrrolidinone substitutions: Presence or absence of alkyl/aryl groups on the pyrrolidinone nitrogen.

Table 1: Structural and Molecular Comparison

Pharmacological and Functional Insights

- The pyrrolidinone moiety could influence metabolic stability due to its lactam structure .

- Sulfonyl-Containing Analogs : Compounds like the PDE5 inhibitor in exhibit higher molecular weights (498.58) and improved solubility due to the sulfonyl group, which may enhance bioavailability .

- Fluorophenyl Derivatives : The 4-fluorophenyl group in ’s compound suggests possible CNS activity, as fluorination often increases blood-brain barrier permeability .

Q & A

Q. Table 1: Example Reaction Conditions from Evidence

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| 4-Chloropyrazole | Diethylformamide | Reflux | ~85% | |

| 1-(2,3-Dichlorophenyl)piperazine | Dichloromethane | RT | ~70% |

Advanced: How can computational modeling optimize reaction pathways for piperazine-containing compounds?

Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction coordinates and identify transition states. For instance, docking studies with CYP450 isoforms (e.g., CYP3A4 and CYP2D6) reveal energetically favorable orientations for hydroxylation .

- Machine Learning : Train models on experimental datasets (e.g., reaction yields, solvent effects) to predict optimal conditions. ICReDD’s approach integrates computational and experimental feedback loops to reduce trial-and-error .

Basic: What analytical techniques confirm structural integrity and purity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR verify regiochemistry (e.g., piperazine coupling at pyrimidine C4). Peaks for pyrrolidin-2-one carbonyls appear at ~170 ppm .

- HPLC : Purity ≥95% is standard; retention times are compared against synthetic intermediates .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for CHNO requires m/z 438.18) .

Advanced: How do cytochrome P450 isoforms influence the metabolic fate of this compound?

Answer:

- In Vitro Assays : Incubate with recombinant CYP3A4 and CYP2D6 to quantify hydroxylation (major pathway). For example, PF-00734200 showed 80% parent drug retention in humans, with M5 (5′-hydroxy metabolite) as the primary product .

- Molecular Docking : Simulations reveal that the pyrimidine ring’s 5′ position aligns with CYP heme iron, facilitating oxidation. Competitive inhibition assays (using ketoconazole for CYP3A4) validate isoform contributions .

Q. Table 2: CYP450 Isoform Contributions

| Isoform | Metabolic Role | % Contribution (Human) | Method |

|---|---|---|---|

| CYP3A4 | Hydroxylation at C5′ | 60% | Recombinant assay |

| CYP2D6 | Minor hydroxylation | 20% | Docking simulation |

Basic: What challenges arise in purifying piperazine derivatives, and how are they resolved?

Answer:

- Solubility Issues : Piperazines are polar; use mixed solvents (e.g., CHCl/MeOH) for extraction.

- Byproduct Removal : Silica gel chromatography separates unreacted intermediates (e.g., excess 1,4-dibromobutane) .

- Crystallization : Ethanol/water mixtures induce crystallization of pure product .

Advanced: How to address interspecies metabolic discrepancies for preclinical studies?

Answer:

- Comparative Metabolism : Use hepatocytes or microsomes from rats, dogs, and humans. For PF-00734200, fecal excretion dominated in rats (97%), while urinary excretion was primary in dogs/humans (>80%) .

- Interspecies Scaling : Apply allometric models to predict human pharmacokinetics from rodent data, adjusting for CYP expression differences .

Basic: What stability assessments are critical for this compound under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC.

- Thermal Stability : Heat at 40–60°C for 48h; check for pyrrolidin-2-one ring opening or piperazine oxidation .

Advanced: How can conflicting data on metabolic pathways be resolved?

Answer:

- Metabolite Identification : Use LC-MS/MS to distinguish phase I (hydroxylation) vs. phase II (glucuronidation) metabolites. For example, PF-00734200’s carbamoyl glucuronidation (M9) was confirmed via β-glucuronidase treatment .

- Isotope Labeling : C-tracing in rats/dogs identifies unexpected pathways (e.g., pyrimidine ring scission) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.